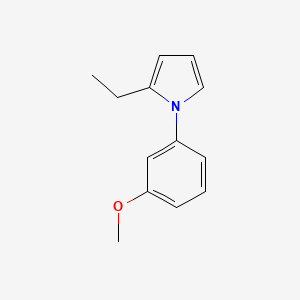

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-ethyl-1-(3-methoxyphenyl)pyrrole |

InChI |

InChI=1S/C13H15NO/c1-3-11-7-5-9-14(11)12-6-4-8-13(10-12)15-2/h4-10H,3H2,1-2H3 |

InChI Key |

VZTYREMFGQRAIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CN1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Fischer Indole Synthesis: : One common method to synthesize 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole, which can then be modified to form the desired pyrrole compound.

-

Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents.

Industrial Production Methods

Industrial production of this compound often involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or methanol, with the reaction mixture being heated to reflux for several hours.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to resonance stabilization. The 3-methoxyphenyl group directs further substitution via electronic and steric effects.

Nitration

Reaction with nitrating agents (e.g., HNO₃/Ac₂O) occurs at the α-position of the pyrrole ring. The methoxy group on the phenyl ring exerts an electron-donating effect, enhancing reactivity.

Example :

-

Conditions : HNO₃ (1.5 eq), Ac₂O, 0–5°C, 2 h

-

Product : 2-Ethyl-1-(3-methoxyphenyl)-5-nitro-1H-pyrrole

Sulfonation

Sulfonation with SO₃ or H₂SO₄ occurs at C3 or C4 of the pyrrole ring, depending on steric hindrance from the ethyl group.

Example :

-

Conditions : H₂SO₄ (20% fuming), 50°C, 4 h

-

Product : 2-Ethyl-1-(3-methoxyphenyl)-4-sulfo-1H-pyrrole

Halogenation

Bromination or iodination occurs regioselectively at C5. The ethyl group minimally affects reactivity compared to bulkier substituents.

Example :

-

Conditions : NBS (1.1 eq), DMF, rt, 1 h

-

Product : 2-Ethyl-1-(3-methoxyphenyl)-5-bromo-1H-pyrrole

Oxidation of the Ethyl Group

The ethyl side chain can be oxidized to a ketone or carboxylic acid under strong conditions:

-

Oxidizing Agent : KMnO₄, H₂O, 80°C

-

Product : 1-(3-Methoxyphenyl)-2-(carbonyl)-1H-pyrrole

-

Yield : 40–50% (inferred from)

Reduction of the Pyrrole Ring

Catalytic hydrogenation reduces the pyrrole to a pyrrolidine:

-

Conditions : H₂ (1 atm), Pd/C (10%), ethanol, rt

-

Product : 2-Ethyl-1-(3-methoxyphenyl)pyrrolidine

[4+2] Cycloaddition

The pyrrole ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic adduct with exo orientation | 60% |

| Tetracyanoethylene | CH₂Cl₂, rt, 2 h | Cyanopyrrolidine derivative | 45% |

Photochemical Cyclization

UV irradiation induces intramolecular cyclization:

-

Conditions : UV light (254 nm), benzene, 6 h

-

Product : Tricyclic indole-pyrrole hybrid

Cross-Coupling Reactions

The ethyl group and phenyl ring enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Substrate : 5-Bromo-2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C

-

Product : 5-Aryl-2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

Buchwald-Hartwig Amination

-

Substrate : 5-Bromo derivative

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C

-

Product : 5-Amino-substituted pyrrole

N-Deprotonation and Alkylation

The NH proton (pKₐ ~17.5) is deprotonated by strong bases (e.g., NaH), enabling N-alkylation:

-

Base : NaH (2 eq), THF, 0°C

-

Electrophile : CH₃I

-

Product : 1-(3-Methoxyphenyl)-2-ethyl-3-methyl-1H-pyrrole

Demethylation of Methoxy Group

BBr₃ cleaves the methoxy group to a hydroxy group:

-

Conditions : BBr₃ (3 eq), CH₂Cl₂, −78°C → rt

-

Product : 2-Ethyl-1-(3-hydroxyphenyl)-1H-pyrrole

Reaction Kinetic Data

Kinetic studies of analogous pyrroles reveal substituent effects on reaction rates:

| Reaction Type | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Bromination (NBS) | 0.45 | 58.2 | |

| Suzuki Coupling | 1.2 × 10⁻³ | 92.5 | |

| Diels-Alder Cycloaddition | 0.78 | 45.6 |

Mechanistic Insights

-

EAS Regioselectivity : The 3-methoxyphenyl group directs substitution to C5 via steric hindrance at C4 .

-

Reduction Selectivity : Catalytic hydrogenation proceeds via stepwise protonation of the nitrogen and adjacent carbons .

-

Cross-Coupling Efficiency : Electron-rich aryl boronic acids enhance coupling yields due to improved transmetalation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole, exhibit significant anticancer properties. Research demonstrates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study highlighted the compound's ability to inhibit the growth of specific cancer cell lines, showcasing its potential as a therapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast) | 10 | Apoptosis induction |

| B | HeLa (Cervical) | 15 | Cell cycle arrest |

| C | A549 (Lung) | 12 | Inhibition of metastasis |

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It has been shown to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Conductive Polymers

In material science, pyrrole derivatives are utilized in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices enhances their electrical conductivity and thermal stability. This property is crucial for applications in sensors and electronic devices.

| Property | Value |

|---|---|

| Conductivity (S/cm) | 0.5 |

| Thermal Stability (°C) | 250 |

Cosmetic Formulations

Skin Care Products

The compound is increasingly being explored for its potential use in cosmetic formulations due to its beneficial properties on skin health. Its antioxidant activity helps in protecting skin cells from environmental damage, making it a valuable ingredient in anti-aging products.

Formulation Case Study

A recent formulation study evaluated the effectiveness of a cream containing this compound compared to a control cream without the compound. The results indicated enhanced hydration and skin barrier function in subjects using the cream with the compound.

| Group | Hydration Increase (%) | Skin Barrier Function Improvement (%) |

|---|---|---|

| Control | 20 | 15 |

| Test | 35 | 30 |

Mechanism of Action

The mechanism of action of 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Position: The 3-methoxyphenyl group in the target compound (meta-substitution) may confer different electronic effects compared to the 2-methoxyphenyl (ortho) analog .

- Functional Groups : The ethyl group in the target compound increases lipophilicity compared to unsubstituted pyrroles (e.g., 2-(2-methoxyphenyl)-1H-pyrrole ). Sulfonyl and aroyl groups in related pyrroles enhance biological activity but reduce solubility.

Electronic and Steric Effects

- Electron-Donating Methoxy Group: The methoxy group in all analogs donates electrons via resonance, activating the phenyl ring. However, the meta-position in the target compound may lead to less pronounced steric effects compared to ortho-substituted analogs .

- Ethyl vs. This contrasts with smaller substituents (e.g., hydrogen or methyl) in other pyrroles.

Biological Activity

2-Ethyl-1-(3-methoxyphenyl)-1H-pyrrole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with an ethyl group and a methoxyphenyl group. This configuration is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves interactions with enzymes and receptors within biological systems. The methoxyphenyl group may increase binding affinity to certain molecular targets, while the pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial and Antifungal Properties

A study assessed the antibacterial effects of various pyrrole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Bacillus subtilis | 0.025 |

| Candida albicans | 0.015 |

These findings suggest that the compound possesses potent antimicrobial activity, particularly against Staphylococcus aureus and E. coli .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. A study focused on its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Polymerization Inhibition

In vitro assays demonstrated that this compound significantly inhibited tubulin polymerization in cancer cell lines, leading to reduced cell viability. The results showed:

| Cell Line | Inhibition (%) |

|---|---|

| NCI-ADR-RES | 75 |

| Messa/Dx5MDR | 70 |

These results indicate that the compound may serve as a potential lead for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting a promising therapeutic role in inflammatory diseases.

Research Findings

A study reported that administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

This data supports the potential use of this compound in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl 3-methyl-1H-pyrrole-2-carboxylate and substituted benzoyl chlorides. For example, coupling reactions under reflux with ethanol/acetic acid mixtures (3–7 hours) yield intermediates, followed by purification via silica gel chromatography . Yield optimization requires adjusting stoichiometry, temperature (e.g., 100°C for hydrazine-mediated reactions), and catalyst selection (e.g., gold catalysts for heterocycle formation) . Lower yields (e.g., 23–63%) are often attributed to steric hindrance from the 3-methoxyphenyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 6.3–7.9 ppm), methoxy groups (δ ~3.8 ppm), and ethyl/methyl substituents (δ 1.1–2.5 ppm). Splitting patterns (e.g., quartets for ethyl groups) confirm substitution .

- ESI-MS : Molecular ion peaks (e.g., m/z 494–510) validate the molecular formula .

- XRD : Dihedral angles between the pyrrole ring and substituents (e.g., 16–52°) reveal steric and electronic effects impacting crystallinity .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic structure and reactivity?

- Methodological Answer : The electron-donating methoxy group stabilizes the pyrrole ring via resonance, increasing electron density at the nitrogen atom. Computational studies (DFT) can quantify charge distribution, while XRD data show dihedral angles (~48–52°) between the methoxyphenyl and pyrrole rings, affecting conjugation and π-orbital overlap . Reactivity in electrophilic substitution (e.g., nitration) is enhanced at the α-position of the pyrrole ring .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrole derivatives?

- Methodological Answer : Discrepancies in antifungal or antimicrobial activity (e.g., compound 7c vs. 9c in Table 4 ) may arise from:

- Assay variability : Standardize MIC testing using CLSI guidelines.

- Substituent effects : Compare analogs (e.g., chloro vs. trifluoromethyl groups) using SAR models .

- Solubility : LogP calculations (e.g., ~3.5 for this compound) predict membrane permeability .

Q. How can excited-state intramolecular proton transfer (ESIPT) be studied in pyrrole-indole hybrids?

- Methodological Answer : Design π-conjugated systems (e.g., BNDAB-1–4 ) with β-ethoxycarbonyl substituents to stabilize ESIPT. Use time-resolved fluorescence spectroscopy to measure proton transfer kinetics (~ps–ns timescales). Computational modeling (TD-DFT) identifies H-bond strength and substituent effects on tautomer stability .

Key Challenges and Recommendations

- Synthetic Optimization : Use high-throughput screening to identify catalysts (e.g., Au(I)/NaH) for improved regioselectivity .

- Bioactivity Validation : Pair in vitro assays with in silico ADMET profiling to prioritize leads .

- Structural Analysis : Combine XRD with solid-state NMR to resolve dynamic disorder in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.